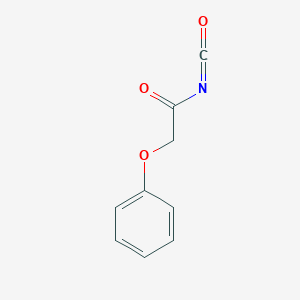
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced via alkylation reactions.
Benzamide Formation: The benzamide group can be attached through amide bond formation using reagents like benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography for purification.
化学反応の分析
Types of Reactions
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
類似化合物との比較
Similar Compounds
(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate: can be compared with other pyrrolidine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S)-4-benzamidopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-13(10-14(20)16(22)24-4)19-15(21)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3,(H,19,21)/t13?,14-/m0/s1 |
InChIキー |
KRYGQCZORPTRQW-KZUDCZAMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
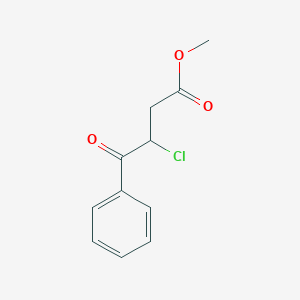
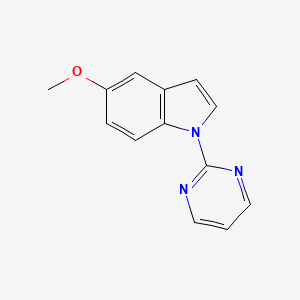
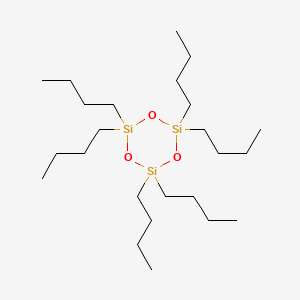
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
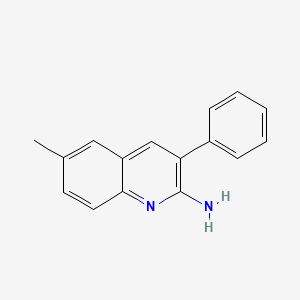
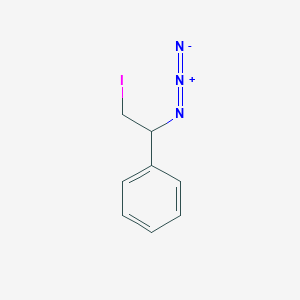
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
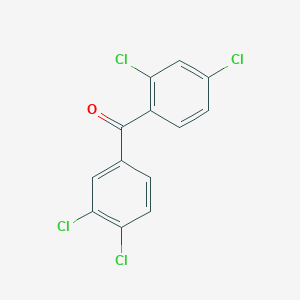
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
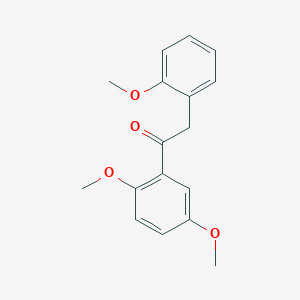
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
